(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
CAS No.: 389888-02-2
Cat. No.: VC0004375
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid - 389888-02-2](/images/no_structure.jpg)
Specification
CAS No. | 389888-02-2 |
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Molecular Formula | C10H13N3O4 |
Molecular Weight | 239.23 g/mol |
IUPAC Name | (2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid |
Standard InChI | InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1 |
Standard InChI Key | VSGUEKZRMJVQOH-LURJTMIESA-N |
Isomeric SMILES | C1CC2=C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N |
SMILES | C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N |
Canonical SMILES | C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N |
Introduction
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid is a small organic molecule with the chemical formula . This compound is characterized by its unique cyclopenta-pyrimidine core and is classified as an experimental molecule with potential biomedical applications. Its stereochemistry is defined by the (S)-configuration at the amino acid center.
Synthesis
The synthesis of (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid typically involves:
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Cyclization reactions to form the cyclopenta[E]pyrimidine core.
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Functionalization to introduce the amino acid moiety.
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Purification steps to isolate the (S)-enantiomer.
Advanced techniques like chiral chromatography or enzymatic resolution are often employed to ensure stereochemical purity.
Biological Activity and Applications
This compound has been investigated for its potential role in biochemical pathways and therapeutic applications. Its structural similarity to nucleobases suggests it may interact with enzymes or receptors involved in nucleotide metabolism.
Potential Applications:
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Pharmacology: As a nucleobase analog, it could serve as a lead compound for designing drugs targeting DNA/RNA synthesis or repair enzymes.
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Biotechnology: It may act as a probe in studies of enzyme specificity or molecular recognition.
Research Findings
Recent studies have explored its interaction with biological targets:
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Binding Studies: Molecular docking experiments reveal that the compound may bind to regulatory proteins with moderate affinity (binding energies ranging from -5.8 to -8.2 kcal/mol) .
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Spectroscopic Characterization: Techniques such as NMR and IR spectroscopy confirm its structural integrity and stereochemistry .
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